1-Propanesulfonic acid, 3-((ethoxythioxomethyl)thio)-

Acid Copper Electroplating Internal Stress Flexible Circuit Boards

Conventional acid copper accelerators (SPS, MPS) force a trade-off between internal stress and ductility, causing substrate warping, trace cracking, or foil buckling. The OPX sulfonic acid derivative uniquely resolves this: - Aged internal stress: 837 psi (safe ≤950 psi range) vs. >1,700 psi for MPS-only baths - Ductility: 14% elongation at 76 lbf, exceeding the 8% minimum for flexible substrates - Validated in flexible PCB, RFID antenna, wearable electronics, ultrathin (6-12 µm) Li-ion battery Cu foil, and semiconductor wafer plating Listed on Canada DSL as an existing substance since 1984-1986. Available as free acid (CAS 34005-00-0) or potassium salt (CAS 93841-14-6).

Molecular Formula C6H12O4S3
Molecular Weight 244.4 g/mol
CAS No. 34005-00-0
Cat. No. B12971600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanesulfonic acid, 3-((ethoxythioxomethyl)thio)-
CAS34005-00-0
Molecular FormulaC6H12O4S3
Molecular Weight244.4 g/mol
Structural Identifiers
SMILESCCOC(=S)SCCCS(=O)(=O)O
InChIInChI=1S/C6H12O4S3/c1-2-10-6(11)12-4-3-5-13(7,8)9/h2-5H2,1H3,(H,7,8,9)
InChIKeyMXVUSJUYJDGCJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 20 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Baseline for an Acid Copper Electroplating Accelerator


1-Propanesulfonic acid, 3-((ethoxythioxomethyl)thio)- (CAS 34005-00-0) and its alkali metal salts are sulfur-containing organic compounds classified as dithiocarbonate-functionalized sulfonic acid derivatives. Its molecular formula is C₆H₁₂O₄S₃ with a molecular weight of 244.35 g/mol, a calculated density of 1.425 g/cm³, and a polar surface area (PSA) of 129.37 Ų . The compound, particularly its potassium salt (CAS 93841-14-6, commonly referred to as OPX), is utilized as a specialty accelerator (brightener) in acidic copper electroplating baths to produce copper deposits with quantifiably low internal stress and high ductility—a performance combination that conventional sulfur-based accelerators such as SPS (bis-(sodium sulfopropyl)-disulfide) and MPS (3-mercapto-1-propanesulfonic acid) cannot simultaneously achieve [1]. The substance is listed on the Canadian Domestic Substances List (DSL) as an existing substance in commerce since 1984–1986, confirming its established industrial pedigree [2].

Specialty dithiocarbonate accelerator class
Potassium salt (OPX) for acid copper baths
Industrial track record: DSL listed since 1984–1986

Why Generic Substitution Fails in Critical Electroplating


Conventional acid copper electroplating additives such as SPS (bis-(sodium sulfopropyl)-disulfide) and MPS (3-mercapto-1-propane sulfonic acid) force a trade-off between internal stress and ductility. Patent comparative data demonstrate that baths using SPS/MPS alone produce copper deposits with either low stress but unacceptably low ductility (7% elongation at 50 lbf; Bath 2), or adequate ductility but internal stress exceeding 1,000 psi that escalates to 1,734 psi after ageing (Bath 3) [1]. In contrast, the inventive bath incorporating 1-propanesulfonic acid, 3-((ethoxythioxomethyl)thio)- (as its potassium salt) together with polyallylamine simultaneously achieves low internal stress (838 psi initial, 837 psi aged) and high ductility (14% elongation at 76 lbf) [1]. Simply substituting another sulfopropyl-based accelerator for this compound will compromise one or both of these critical parameters, leading to substrate warping, cracking, or premature mechanical failure in end-use applications involving thin, flexible substrates [1].

Conventional SPS/MPS baths produce copper with either low ductility or escalating internal stress after ageing, compromising mechanical reliability for flexible substrates.
Direct replacement with other sulfopropyl accelerators may not reproduce the simultaneous low-stress and high-ductility outcome documented for the OPX/polyallylamine system.

Quantitative Performance Evidence vs. SPS and MPS


Internal Stress Stability After Ageing

The acid copper electroplating bath containing (O-ethyldithiocarbonato)-S-(3-sulfopropyl)-ester, potassium salt (the potassium salt of 1-propanesulfonic acid, 3-((ethoxythioxomethyl)thio)-) and polyallylamine (Bath 1) delivered an aged internal stress of 837 psi, which was effectively stable from the initial 838 psi. The comparative Bath 2 using SPS (4 ppm) and MPS (6 ppm) without the target compound showed low initial stress (211 psi) but increased to 299 psi after ageing, combined with unacceptably low ductility. Bath 3 using MPS alone exhibited a high initial stress of 1,156 psi that escalated to 1,734 psi after ageing [1]. The aged stress of Bath 1 was 72% lower than Bath 3 and remained within the acceptable 0–950 psi window specified in the patent claims [1].

Internal Stress Stability
Head-to-head
Target: 838→837 psi (stable)
MPS only: 1,156→1,734 psi (escalating)
Stable low stress supports thin, flexible substrates
5 µm on Cu/Be strips, 2-day ageing
Acid Copper Electroplating Internal Stress Flexible Circuit Boards

Ductility and Elongation Under Tensile Stress

The OPX-containing Bath 1 achieved 14% elongation at a maximum tensile stress load of 76 lbf. The comparative Bath 2 (SPS + MPS) achieved only 7% elongation at 50 lbf, which is below the 8% threshold defined in the patent claims for low-stress, high-ductility copper deposits. Bath 3 (MPS only) achieved 16% elongation at 62 lbf but at the cost of excessive internal stress (>1,000 psi) [1]. Bath 1 was the only formulation that simultaneously met both the elongation ≥8% criterion and the aged stress <950 psi criterion [1].

Ductility (Elongation)
Head-to-head
14% elongation at 76 lbf
Meets ≥8% patent criterion
Only OPX bath meets elongation and stress criteria simultaneously
75 µm foil, annealed; SPS/MPS bath only 7%
Copper Ductility Elongation Testing Electroplated Foil

Molecular Design Rationale: Dithiocarbonate vs. Thiol/Disulfide

The target compound (as its potassium salt) is a dithiocarbonate-functionalized sulfonic acid, i.e., (O-ethyldithiocarbonato)-S-(3-sulfopropyl)-ester [1]. This structural class is distinct from conventional accelerators: SPS is a disulfide (R–S–S–R), and MPS is a thiol (R–SH). The patent explicitly identifies the dithiocarbonate-containing compound as the preferred accelerator when combined with polyallylamine, whereas baths using SPS (Bath 2) or MPS alone (Bath 3) fail to meet the combined low-stress/high-ductility specification [1]. Bath 4, which retained the target compound but replaced polyallylamine with linear polyethyleneimine, showed acceptable initial stress (631 psi) but stress escalation to 1,578 psi after ageing, confirming that both the specific dithiocarbonate accelerator and the polyallylamine are necessary for the performance outcome [1].

Accelerator Chemistry
Class-level inference
Dithiocarbonate ester vs. disulfide/thiol
Correct chemical class essential for combined outcome
Bath 4 with non-optimal polyamine confirms class dependency
Accelerator Chemistry Dithiocarbonate Electrodeposition Mechanism

Concentration Window and Formulation Robustness

The patent specifies that (O-ethyldithiocarbonato)-S-(3-sulfopropyl)-ester, acids thereof or its alkali metal salts are included in amounts of 100 ppm to 300 ppm, preferably from 120 ppm to 220 ppm [1]. The working example demonstrating the superior low-stress/high-ductility outcome used 175 ppm of the potassium salt [1]. This defined and industrially practical concentration window (100–300 ppm) contrasts with many experimental brighteners that require impractically narrow concentration control, providing a documented formulation latitude that supports reproducible manufacturing outcomes.

Operating Window
Supporting evidence
100–300 ppm (preferred 120–220 ppm)
Demonstrated at 175 ppm
Broad concentration range supports process reproducibility
Exemplified in acid CuSO₄ bath with polyallylamine
Additive Concentration Plating Bath Formulation Process Window

Evidence-Backed Application Scenarios


Flexible PCBs and RFID Antennas

Flexible circuit substrates (polyimide, PET) are prone to curling and warping when electroplated copper develops high internal stress. The OPX-based bath (Bath 1) deposits copper with an aged internal stress of 837 psi—within the 0–950 psi safe range—and 14% elongation, exceeding the 8% minimum threshold [1]. In contrast, a bath using SPS/MPS (Bath 2) produces copper with only 7% elongation, causing trace cracking under repeated flexing [1]. This makes the target compound essential for flexible PCB, RFID antenna, and wearable electronics manufacturing where mechanical durability under bending is non-negotiable.

Electrolytic Copper Foil for Battery Current Collectors

Electrolytic copper foil production demands both low residual stress to prevent foil wrinkling and high ductility to withstand calendaring and winding operations. The OPX + polyallylamine bath uniquely delivers this combination (aged stress 837 psi, elongation 14%) [1]. Bath 3 (MPS only) achieves good elongation (16%) but at a stress of 1,156 psi initial, escalating to 1,734 psi aged, which can cause foil buckling and poor adhesion to active material coatings [1]. For lithium-ion battery copper foil manufacturers targeting ultrathin (6–12 µm) profiles, this stress differential is critical.

Semiconductor Wafer-Level Plating for Thin Substrates

The patent specifically targets semiconductor wafers of 100–220 µm thickness, where single-sided copper plating commonly induces bowing, curling, or wafer breakage [1]. The target compound-based bath enables copper plating at thicknesses of 1 µm to 5 mm with initial stress as low as 0–950 psi and post-ageing stability [1]. This application is supported by the DSL listing confirming the substance's existing industrial use since the mid-1980s [2], providing regulatory confidence for procurement in semiconductor-grade chemical supply chains.

Through-Glass Via Filling for 5G/6G Interposers

Industrial reports indicate that OPX is utilized in acid copper plating processes for glass through-hole substrates (TGV) targeting high-aspect-ratio filling for 5G and 6G high-speed communication interposers [3]. The compound's ability to refine copper grain structure and improve surface flatness while maintaining low internal stress [1] is critical for achieving void-free, conformal filling in glass vias where differential thermal expansion between copper and glass can otherwise cause delamination.

Application
Selection Property
Validation Focus
Flexible PCB and RFID antenna plating
Low-stress, high-ductility copper
Aged internal stress and elongation compliance
Electrolytic copper foil for battery current collectors
Stress-ductility balance for thin foil
Internal stress stability and ductility in 6–12 µm foil
Semiconductor wafer-level plating
Low-warpage copper on thin substrates
Post-plating stress stability on 100–220 µm wafers
Through-glass via (TGV) filling for 5G/6G interposers
Void-free high-aspect-ratio via fill
Grain refinement, flatness, and thermal expansion match
Quote Request

Request a Quote for 1-Propanesulfonic acid, 3-((ethoxythioxomethyl)thio)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.